8-Chloroimidazo[1,2-a]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBAZGQVTNUMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Imidazo 1,2 a Pyridine Scaffold: a Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine (B132010) ring system is recognized as a "privileged scaffold" in drug discovery. nih.gov This designation is due to its frequent appearance in molecules that exhibit a wide range of pharmacological activities. nih.govnih.gov The unique structural and chemical properties of this bicyclic 5-6 heterocyclic ring system make it a versatile foundation for the development of novel therapeutic agents. nih.govresearchgate.net
The significance of the imidazo[1,2-a]pyridine scaffold is underscored by its presence in several commercially available drugs. These include Zolpidem, used for the treatment of insomnia, Alpidem, an anxiolytic, and Zolimidine, an anti-ulcer agent. nih.govnih.govresearchgate.net The therapeutic success of these established drugs has fueled further exploration into the potential of this heterocyclic system.
Researchers have extensively investigated the derivatization of the imidazo[1,2-a]pyridine core, leading to the discovery of compounds with a broad spectrum of biological activities. These activities include, but are not limited to, anticancer, antimycobacterial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govnih.govresearchgate.net The ability to modify the scaffold at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive target for medicinal chemists. nih.gov
Table 1: Examples of Marketed Drugs Containing the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Therapeutic Use |
| Zolpidem | Insomnia |
| Alpidem | Anxiolytic |
| Zolimidine | Anti-ulcer |
| Saripidem | Anxiolytic |
| Olprinone | Cardiotonic |
Current Research Trajectories of 8 Chloroimidazo 1,2 a Pyridin 3 Amine and Its Derivatives
Foundational Synthetic Pathways for the Imidazo[1,2-a]pyridine Core System
The construction of the imidazo[1,2-a]pyridine nucleus can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity. These methods can be broadly categorized into classical condensation reactions, modern multicomponent strategies, and transition-metal-catalyzed or -free approaches.
Condensation Reactions Involving 2-Aminopyridines
One of the most fundamental and historically significant methods for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound, a reaction first reported by Tschitschibabin. organic-chemistry.org This approach involves the initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. The versatility of this method lies in the wide availability of both 2-aminopyridines and α-halocarbonyl compounds, allowing for the introduction of various substituents on both the pyridine and imidazole (B134444) rings. For instance, reacting 2-aminopyridine with bromoacetaldehyde (B98955) initially yielded imidazo[1,2-a]pyridines, albeit in modest yields. organic-chemistry.org Over the years, numerous modifications and improvements have been developed to enhance the efficiency and scope of this reaction, including the use of different condensing agents and reaction conditions. organic-chemistry.org For example, the use of propylphosphonic anhydride (B1165640) (T3P) has been shown to be an effective promoter for this type of condensation. organic-chemistry.org Catalyst- and solvent-free conditions at elevated temperatures have also been successfully employed for the reaction of α-bromo/chloroketones with 2-aminopyridines. organic-chemistry.org
Multicomponent Reaction Strategies, Including the Groebke-Blackburn-Bienaymé Reaction
Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. researchgate.netwikipedia.org This strategy is highly valued for its atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. wikipedia.orgresearchgate.net
A key MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction. evitachem.comlibretexts.org This three-component condensation involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid such as scandium triflate or p-toluenesulfonic acid. organic-chemistry.orggoogle.comresearchgate.net The reaction proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the 3-aminoimidazo[1,2-a]pyridine scaffold. libretexts.org The GBB reaction is recognized for its broad substrate scope and has become a preferred method for accessing 3-amino substituted imidazo[1,2-a]pyridines. evitachem.com The use of microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes. evitachem.com
Other multicomponent strategies have also been developed. For example, the reaction of 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) under microwave irradiation provides a route to 3-aminoimidazo[1,2-a]pyridines. organic-chemistry.org Additionally, a copper-catalyzed three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne has been reported for the synthesis of imidazo[1,2-a]pyridine derivatives. organic-chemistry.org
| Reaction Name | Components | Catalyst/Conditions | Product |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Scandium triflate or p-toluenesulfonic acid | 3-Aminoimidazo[1,2-a]pyridine |
| TMSCN MCR | 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium triflate, Microwave | 3-Aminoimidazo[1,2-a]pyridine |
| Copper-catalyzed MCR | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper catalyst | Imidazo[1,2-a]pyridine |
Transition-Metal-Catalyzed Approaches (e.g., Suzuki-type Cross-Coupling, C-H Arylation, Carbonylation)
Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of the imidazo[1,2-a]pyridine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org
Suzuki-type Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds and has been applied to the synthesis of substituted imidazo[1,2-a]pyridines. researchgate.netnih.gov This reaction typically involves the palladium-catalyzed coupling of a halide or triflate with a boronic acid or its ester. researchgate.net For instance, 3-iodoimidazo[1,2-a]pyridines can be coupled with various arylboronic acids to introduce aryl substituents at the 3-position. researchgate.net The reaction conditions, including the choice of palladium catalyst, base, and solvent, can significantly influence the reaction outcome. researchgate.net Microwave-assisted Suzuki coupling has been shown to be effective for the functionalization of imidazo[1,2-a]pyridines on a solid phase. nih.gov
C-H Arylation: Direct C-H arylation has become an increasingly popular strategy for the functionalization of imidazo[1,2-a]pyridines, as it avoids the need for pre-functionalized starting materials. The C3 position of the imidazo[1,2-a]pyridine ring is particularly nucleophilic and susceptible to electrophilic attack, making it a prime target for C-H functionalization. Both palladium- and copper-catalyzed methods have been developed for the direct arylation of imidazo[1,2-a]pyridines with aryl halides or their equivalents. For example, copper(I) iodide has been used to catalyze the C3-arylation of imidazo[1,2-a]pyridines with aryl iodides, bromides, and triflates. Visible light-mediated photoredox catalysis has also been employed for the C-H arylation of imidazo[1,2-a]pyridines with diazonium salts, offering a transition-metal-free alternative.
Carbonylation: The introduction of a carbonyl group onto the imidazo[1,2-a]pyridine scaffold can be achieved through carbonylation reactions. Palladium-catalyzed aminocarbonylation of iodo-substituted imidazo[1,2-a]pyridines has been used to synthesize carboxamide derivatives at the 6- or 8-position. This reaction involves the use of carbon monoxide as the carbonyl source and an amine as the nucleophile. Furthermore, a metal-free, visible-light-induced photoredox-catalyzed C3-carbonylation of imidazo[1,2-a]pyridines has been developed, utilizing nitrones as the carbonyl source. google.com
| Reaction Type | Catalyst | Reactants | Position Functionalized |
| Suzuki-Miyaura Coupling | Palladium | Halo-imidazo[1,2-a]pyridine, Boronic acid | 3, 6 |
| C-H Arylation | Copper or Palladium | Imidazo[1,2-a]pyridine, Aryl halide | 3 |
| Aminocarbonylation | Palladium | Iodo-imidazo[1,2-a]pyridine, CO, Amine | 6, 8 |
| Photoredox Carbonylation | Organic Photosensitizer | Imidazo[1,2-a]pyridine, Nitrone | 3 |
Transition-Metal-Free Cyclization and Functionalization Methods
In recent years, there has been a growing interest in the development of transition-metal-free methods for the synthesis and functionalization of imidazo[1,2-a]pyridines, driven by the desire for more sustainable and cost-effective synthetic routes. These methods often rely on the inherent reactivity of the starting materials and the use of non-metallic reagents or catalysts.
A variety of transition-metal-free cyclization reactions have been reported for the construction of the imidazo[1,2-a]pyridine core. For example, the reaction of 2-aminopyridines with nitroolefins can be catalyzed by Lewis acids like FeCl3 to afford 3-unsubstituted imidazo[1,2-a]pyridines. organic-chemistry.org Additionally, base-promoted annulation of 2-arylimidazo[1,2-a]pyridines with benzyne (B1209423) precursors provides a metal-free route to more complex fused systems.
The functionalization of the imidazo[1,2-a]pyridine ring without the use of transition metals has also been achieved. The nucleophilic character of the C3 position allows for direct functionalization with various electrophiles. For instance, regioselective iodination at the C3 position can be achieved using molecular iodine under environmentally friendly conditions. Catalyst-free arylomethylation of imidazo[1,2-a]pyridines with glyoxylic acid and boronic acids has also been reported.
Specific Synthetic Routes to 8-Chloroimidazo[1,2-a]pyridine (B2491448) Structures
The synthesis of 8-chloro-substituted imidazo[1,2-a]pyridines typically starts from the corresponding 3-chloro-2-aminopyridine. The general synthetic strategies outlined in section 2.1 can be applied to this specific starting material to generate the desired 8-chloroimidazo[1,2-a]pyridine core.
Synthesis of 8-Chloro-3-ethynylimidazo[1,2-a]pyridine Intermediates
The introduction of an ethynyl (B1212043) group at the 3-position of the 8-chloroimidazo[1,2-a]pyridine scaffold is a valuable transformation, as the alkyne functionality can serve as a versatile handle for further derivatization through reactions such as click chemistry or Sonogashira coupling. A common strategy to achieve this is through a two-step process involving halogenation at the C3 position followed by a palladium-catalyzed cross-coupling reaction.
Step 1: Iodination of 8-Chloroimidazo[1,2-a]pyridine
The first step involves the regioselective iodination of 8-chloroimidazo[1,2-a]pyridine at the C3 position. This can be achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF). While the direct iodination of 8-chloroimidazo[1,2-a]pyridine has not been explicitly detailed in the provided search results, the iodination of the analogous 8-chloroimidazo[1,2-a]pyrazine (B1365105) with NIS proceeds at room temperature, suggesting a similar reactivity for the pyridine core.
Step 2: Sonogashira Coupling
The resulting 8-chloro-3-iodoimidazo[1,2-a]pyridine (B1490087) can then be subjected to a Sonogashira coupling reaction with a terminal alkyne, such as trimethylsilylacetylene, to introduce the ethynyl group. The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp2-hybridized carbons (from the aryl iodide) and sp-hybridized carbons (from the terminal alkyne). organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.orgwikipedia.org After the coupling reaction, the trimethylsilyl (B98337) protecting group can be readily removed under mild basic conditions to yield the desired 8-chloro-3-ethynylimidazo[1,2-a]pyridine intermediate.
| Step | Reaction | Reagents | Product |
| 1 | Iodination | 8-Chloroimidazo[1,2-a]pyridine, N-Iodosuccinimide (NIS) | 8-Chloro-3-iodoimidazo[1,2-a]pyridine |
| 2 | Sonogashira Coupling | 8-Chloro-3-iodoimidazo[1,2-a]pyridine, Trimethylsilylacetylene, Pd catalyst, Cu(I) co-catalyst, Base | 8-Chloro-3-(trimethylsilylethynyl)imidazo[1,2-a]pyridine |
| 3 | Deprotection | 8-Chloro-3-(trimethylsilylethynyl)imidazo[1,2-a]pyridine, Base (e.g., K2CO3) | 8-Chloro-3-ethynylimidazo[1,2-a]pyridine |
Targeted Synthesis of 3-Aryl-8-chloroimidazo[1,2-a]pyrazine Analogues from Precursors
While not identical to the pyridine series, the synthesis of 3-aryl-8-chloroimidazo[1,2-a]pyrazine analogues provides valuable insights into the construction of the broader imidazo[1,2-a]heterocycle framework. A flexible synthetic route has been developed for both 2- and 3-aryl substituted regioisomers of 8-amino imidazo[1,2-a] pyrazine (B50134) derivatives. researchgate.net This methodology is crucial for creating libraries of compounds to probe biological targets. The synthesis of 3-aryl-8-chloroimidazo[1,2-a]pyrazines has been specifically documented, highlighting the feasibility of introducing aryl groups at the 3-position of a chloro-substituted imidazo[1,2-a] fused system. researchgate.net
Preparation of Halogenated Imidazo[1,2-a]pyridine Derivatives via Electrophilic Substitution
Halogenation of the imidazo[1,2-a]pyridine core is a key step in the synthesis of many derivatives, including the 8-chloro-substituted parent structure. Electrophilic aromatic substitution is a common method to introduce halogens onto the heterocyclic ring. The regioselectivity of this reaction is influenced by the electronic properties of the imidazo[1,2-a]pyridine system. The five-membered imidazole ring is generally more susceptible to electrophilic attack than the six-membered pyridine ring. stackexchange.com
Specifically, direct C-H halogenation of imidazo[1,2-a]pyridines can be achieved regioselectively. For instance, methods for the synthesis of 3-chloro or 3-bromo-imidazo[1,2-a]pyridines have been developed using sodium chlorite (B76162) or bromite (B1237846) as the halogen source in a transition-metal-free process. rsc.org The bromination of imidazo[1,2-a]pyridines has been shown to be a versatile transformation, with the resulting 3-haloimidazo[1,2-a]pyridines serving as precursors for further functionalization, such as Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. researchgate.net The rationale for the observed regioselectivity at the C-3 position is attributed to the greater stability of the intermediate formed upon electrophilic attack at this position, which maintains the aromaticity of the six-membered ring. stackexchange.com
Chemical Derivatization and Structural Modification of this compound Analogues
The this compound scaffold serves as a versatile platform for a wide array of chemical modifications, enabling the exploration of structure-activity relationships and the development of compounds with tailored properties.
Introduction of Amine and Other Functionalities at the C-8 Position
While the core structure of interest is this compound, the introduction of an amino group at the C-8 position of the imidazo[1,2-a]pyridine scaffold is a noteworthy transformation for creating structural diversity. The synthesis of 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines has been reported as a promising privileged structure in medicinal chemistry. chemrxiv.org
Functionalization at C-2, C-3, and C-6 Positions
The imidazo[1,2-a]pyridine nucleus is amenable to functionalization at multiple positions, allowing for extensive structural modifications.
C-2 Position: A variety of substituents can be introduced at the C-2 position. For instance, the synthesis of N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-amine and N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine has been achieved through a one-pot three-component reaction involving 2-aminopyridine, an appropriate aldehyde, and 4-chlorophenyl isocyanide. nih.gov
C-3 Position: The C-3 position is particularly reactive towards electrophiles and is a common site for derivatization. The amino group at the C-3 position of 3-aminoimidazo[1,2-a]pyridines can be further functionalized. For example, derivatization of the C-3 amine has been demonstrated through reactions such as reductive amination and acylation. nih.gov Additionally, the synthesis of 3-aminoimidazo[1,2-a]pyridines from α-aminopyridinyl amides provides a route to this key intermediate. nih.gov
C-6 Position: The introduction of substituents at the C-6 position can also be achieved. For example, the synthesis of 6-carboxamido derivatives of imidazo[1,2-a]pyridines has been accomplished via a heterogeneous catalytic aminocarbonylation reaction of 6-iodo precursors. nih.gov
Synthesis of Carboxamide, Sulfonamide, and Urea (B33335) Derivatives
The amino group of this compound is a key handle for the synthesis of various derivatives, including carboxamides, sulfonamides, and ureas.
Carboxamide Derivatives: Imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and shown to possess biological activity. bio-conferences.org A multi-step synthetic methodology for imidazo[1,2-a]pyridine-8-carboxamide (B121145) derivatives has also been developed, involving a condensation reaction followed by an acid-amine coupling reaction. researchgate.net
Sulfonamide Derivatives: Sulfonamide moieties can be incorporated into the imidazo[1,2-a]pyridine scaffold. The synthesis of 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (B46051) has been investigated, which serves as an important intermediate. researchgate.net Additionally, a range of sulfonamide derivatives of piperazine (B1678402) incorporating an imidazo[1,2-b]pyridazine (B131497) moiety have been synthesized, demonstrating the versatility of this functional group in related heterocyclic systems. hilarispublisher.com
Urea Derivatives: Urea derivatives can be prepared from the 3-amino group. For instance, the synthesis of 3-substituted-2-biphenyl imidazo[1,2-a]pyridine derivatives has been extended to include the formation of cyclic oxopyrimidines and thiopyrimidines through cyclization with urea and thiourea, respectively. researchgate.net
Scaffold Hybridization with Other Heterocyclic Moieties (e.g., Pyrimidine, Triazole)
To explore new chemical space and potentially enhance biological activity, the this compound scaffold can be hybridized with other heterocyclic rings.
Pyrimidine: The imidazo[1,2-a]pyrimidine (B1208166) system, a close analog of imidazo[1,2-a]pyridine, has been extensively studied. Synthetic approaches to imidazo[1,2-a]pyrimidines often involve multicomponent reactions and intramolecular cyclizations. rsc.org The 8-fluoroimidazo[1,2-a]pyridine (B164112) has been investigated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine, highlighting the potential for subtle structural modifications to modulate physicochemical properties. researchgate.net The synthesis of Schiff base derivatives of the imidazo[1,2-a]pyrimidine nucleus has also been reported. nih.gov
Triazole: The 1,2,3-triazole ring is a popular choice for molecular hybridization due to its favorable chemical properties and the efficiency of its formation via "click chemistry". mdpi.com Novel imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives have been synthesized and evaluated for their biological activities. researchgate.net The design and synthesis of piperazine-1,2,3-triazole scaffolds have also been explored as pharmacophores with potential therapeutic applications. nih.gov
Structure Activity Relationship Sar Investigations of 8 Chloroimidazo 1,2 a Pyridin 3 Amine Derivatives
Systematic Exploration of Substituent Effects on Biological Potency and Selectivity
The biological profile of the 8-Chloroimidazo[1,2-a]pyridin-3-amine core can be systematically modulated by introducing various substituents at different positions on the bicyclic ring. The nature, size, and electronic properties of these substituents play a crucial role in determining the potency and selectivity of the resulting compounds.
The C-2 position of the imidazo[1,2-a]pyridine (B132010) ring is a critical site for modification, and the choice of substituent can dramatically impact biological activity. nih.gov Studies on related 3-aminoimidazo[1,2-a]pyridine series have demonstrated that both the electronic nature and the steric bulk of the C-2 substituent are key determinants of potency, particularly in the context of anticancer activity. nih.govresearchgate.net
For instance, introducing aryl groups at the C-2 position has been a fruitful strategy. A comparative study of various 2-aryl substituents revealed that electron-withdrawing groups can confer significant potency. A derivative featuring a 2-(2-nitrophenyl) group displayed the highest inhibitory activity against the HT-29 human colon cancer cell line, with a half-maximal inhibitory concentration (IC50) of 4.15 µM. nih.gov Similarly, a 2-(2,4-difluorophenyl) substituent resulted in potent activity against the B16F10 melanoma cell line (IC50 of 14.39 µM). nih.gov In contrast, substituting with an electron-donating tolyl group led to a noticeable decrease in potency against HT-29 cells. nih.gov These findings underscore the strong influence of the C-2 substituent's electronic properties on cytotoxic activity. nih.gov
| Compound Reference | C-2 Substituent | Cell Line | IC50 (µM) |
|---|---|---|---|
| 12 | 2-Nitrophenyl | HT-29 | 4.15 ± 2.93 |
| 18 | 2,4-Difluorophenyl | B16F10 | 14.39 ± 0.04 |
| 14 | m-Tolyl | B16F10 | 21.75 ± 0.81 |
| 14 | m-Tolyl | HT-29 | 44.45 ± 0.15 |
| 13 | Furan-2-yl | HT-29 | 48.31 ± 0.53 |
The 3-amino group is a defining feature of the core scaffold and serves as a versatile handle for chemical modification. The electron-rich nature of the C-3 position makes it susceptible to electrophilic attack, allowing for a wide range of functionalizations. researchgate.net The properties of the C-3 substituent are pivotal for activity, with research showing that conversion of the amine to various amides or other functional groups can modulate biological outcomes. nih.govrsc.org
In the development of antitubercular agents based on the imidazo[1,2-a]pyridine scaffold, extensive SAR studies on the C-3 position have been conducted. It was found that an ester moiety at C-3 was more effective than an amide. researchgate.net Specifically, N-benzylcarboxamide derivatives showed potent activity against Mycobacterium tuberculosis, whereas modifications such as creating a tertiary carboxamide or reversing the amide linkage led to a loss of activity. nih.govrsc.org This highlights the specific steric and electronic requirements for interaction with the biological target. Furthermore, the development of C3-aminoalkylation and C3-amination methods provides pathways to introduce diverse functional groups at this position, enabling the exploration of new chemical space and biological activities. mdpi.com
Substitution on the pyridine (B92270) ring portion of the scaffold, particularly at the C-6 position, is a key strategy for optimizing activity. In the context of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, the introduction of a chlorine atom at the C-6 position, combined with a 2-ethyl group, resulted in a compound with significantly improved potency against both extracellular and intracellular M. tuberculosis. nih.govrsc.org
Further studies on c-Met kinase inhibitors have also underscored the importance of C-6 substitution. The introduction of polar groups, such as a cyano group on a 6-phenyl substituent, was shown to have a significant positive influence on cellular activity. nih.gov For instance, a 6-(pyridin-3-yl) analog containing a cyano group was more effective than its non-cyanated counterpart. nih.gov These examples demonstrate that the C-6 position is tolerant of a variety of substituents and that modification at this site can enhance potency and influence the pharmacokinetic profile of the molecule.
| Compound Reference | C-6 Substituent | c-Met Enzymatic IC50 (nM) | EBC-1 Cell IC50 (nM) |
|---|---|---|---|
| 16a | 1-Methyl-1H-pyrazol-4-yl | 7.8 | 270 |
| 16b | 5-Cyanopyridin-3-yl | 1.1 | 188.5 |
| 16d | 4-Cyanophenyl | 1.5 | 106.7 |
| 16f | 3-Cyanophenyl | 2.1 | 145.0 |
The chlorine atom at the C-8 position is a crucial feature of the parent scaffold. As a moderately electron-withdrawing group, it influences the electronic distribution across the entire fused ring system. This electronic modulation can affect the pKa of the molecule, its binding affinity to target proteins, and its metabolic stability.
While direct SAR studies comparing 8-chloro to other 8-substituted analogues of the 3-amine series are limited, the importance of substitution at this position has been established in related series. For imidazo[1,2-a]pyridine-8-carboxamides, the 8-position serves as the key attachment point for a side chain critical to their antimycobacterial activity. nih.gov In antitubercular agents, the position of substituents on the pyridine ring was found to be critical; an 8-methyl analogue was significantly less potent than the isomeric 6-methyl and 7-methyl analogues, suggesting that the C-8 position is highly sensitive to the steric and electronic nature of its substituent. nih.gov The electron-withdrawing nature of the C-8 chlorine atom can also enhance intermolecular interactions, such as halogen bonding or dipole-dipole interactions, with amino acid residues in a target's active site, potentially contributing to higher binding affinity and potency.
Positional and Stereochemical Modulation for Enhanced Biological Activity
The spatial arrangement of atoms and functional groups is a fundamental aspect of SAR. Moving a substituent to a different position on the scaffold (positional modulation) or altering the three-dimensional arrangement of a chiral center (stereochemical modulation) can lead to profound changes in biological activity by affecting how the molecule fits into its target binding site.
Research on antitubercular imidazo[1,2-a]pyridines has shown a clear effect of positional isomerism. A comparison of methyl-substituted analogues revealed that 6- and 7-methyl derivatives were nearly equipotent and highly active, whereas the 8-methyl isomer was substantially less potent, indicating a distinct preference for substitution at specific positions on the pyridine ring. nih.gov
Stereochemistry becomes critical when a chiral center is introduced into the molecule. While the core this compound is achiral, derivatization can introduce chirality. In related heterocyclic systems, such as tetrahydroimidazo[1,2-a]pyrimidines designed as antifungal agents, it has been predicted through molecular modeling that only the (S)-isomers of the compounds would be potent inhibitors of the target enzyme, CYP51. This highlights that a specific stereochemical configuration is often required for optimal interaction with a chiral biological target like an enzyme active site.
Correlation of Molecular Features with Specific Target Interactions
To understand SAR at a molecular level, computational methods like molecular docking are employed to visualize how these derivatives interact with their biological targets. These studies can rationalize observed activity trends and guide the design of more potent inhibitors.
In the development of imidazo[1,2-a]pyridine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, molecular modeling provided key insights. Docking studies revealed that a crucial p-methylsulfonyl phenyl group at the C-2 position could be inserted into a secondary pocket of the COX-2 active site, an interaction that is critical for high inhibitory selectivity and potency. researchgate.net This specific interaction explains why analogues with this feature exhibit superior activity. researchgate.net
Similarly, molecular docking of other imidazo[1,2-a]pyridine derivatives into the active site of the oxidoreductase enzyme, a target in breast cancer, showed specific interactions with key amino acid residues like His 222, Tyr 216, and Lys 270. asianpubs.orgresearchgate.net The compound with the highest calculated binding energy in these simulations also demonstrated the most potent anticancer activity, establishing a clear correlation between binding affinity and biological effect. asianpubs.orgresearchgate.net These computational analyses confirm that specific molecular features, such as electron-withdrawing groups or strategically placed hydrogen bond donors and acceptors, facilitate precise interactions with target proteins, thereby driving the biological activity of the compound series.
Biological Activities and Mechanistic Elucidation of 8 Chloroimidazo 1,2 a Pyridin 3 Amine Analogues
Antimicrobial Research Applications
Analogues of 8-Chloroimidazo[1,2-a]pyridin-3-amine have shown significant promise in combating a variety of microbial pathogens, from mycobacteria to drug-resistant Gram-positive bacteria and fungi.
A significant area of investigation for imidazo[1,2-a]pyridine (B132010) analogues has been their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). nih.gov Research has led to the development of imidazo[1,2-a]pyridine-3-carboxamides that exhibit remarkable potency against replicating Mtb. nih.gov Several compounds in this class have demonstrated Minimum Inhibitory Concentration (MIC) values of ≤1 μM. nih.gov Notably, some analogues have shown impressive activity with MIC90 values as low as ≤0.006 μM. nih.gov
The efficacy of these compounds extends to multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, which pose a significant threat to global health. nih.govnih.gov Certain imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives have displayed superior potency against MDR and XDR strains compared to clinical candidates like PA-824. nih.gov For instance, one of the front-runner compounds from this class demonstrated excellent activity against these resistant strains with MIC90 values ranging from ≤0.03 to 0.8 μM. nih.gov This highlights the potential of the imidazo[1,2-a]pyridine scaffold in addressing the challenge of drug-resistant tuberculosis. nih.govnih.gov
| Compound Class | Target Organism | Reported Activity (MIC) |
|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | Replicating Mtb H37Rv | ≤1 μM for 12 agents |
| Imidazo[1,2-a]pyridine-3-carboxamides | Replicating Mtb H37Rv | ≤0.006 μM for 5 compounds |
| Imidazo[1,2-a]pyridine-3-carboxamides | MDR and XDR Mtb strains | ≤0.03–0.8 μM |
| Imidazo[1,2-a]pyridine analogues | Mtb strains | 0.03 to 5 µM |
Derivatives of imidazo[1,2-a]pyridin-3-amine (B132443) have also been investigated for their antibacterial activity against Gram-positive bacteria. nih.gov These compounds have exhibited bacteriostatic effects, notably against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The continued rise of antibiotic-resistant bacteria such as MRSA underscores the need for new chemical entities with novel mechanisms of action. nih.gov The activity of this chemotype against MRSA suggests a potential new avenue for the development of antibiotics to treat infections caused by these resistant organisms. nih.gov
The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is not limited to bacteria. Researchers have also explored its antifungal properties, particularly against Candida albicans, a common opportunistic fungal pathogen. beilstein-journals.orgasianpubs.orgscirp.org Studies have involved the synthesis of new derivatives, such as 3-imidazo[1,2-a]pyridinyl-1-arylpropenones, and their evaluation against resistant strains of C. albicans. scirp.org Some of these compounds have demonstrated significant antifungal activity, with Minimum Inhibitory Concentrations (MICs) below 300 µmol/L. scirp.org One particularly potent derivative showed a MIC of 41.98 µmol/L. scirp.org Furthermore, related tetrahydroimidazo[1,2-a]pyridine derivatives have also shown very strong inhibitory activity against a range of Candida species, with MIC values as low as 0.016 mg/mL, while exhibiting low toxicity to mammalian cells. nih.gov
To better understand the therapeutic potential of this compound analogues, significant research has been dedicated to elucidating their mechanisms of action.
Type IV Secretion System Inhibition: A novel series of 8-amino imidazo[1,2-a] pyrazine (B50134) derivatives, structurally related to the core scaffold, have been developed as inhibitors of the VirB11 ATPase HP0525. researchgate.netnih.gov This enzyme is a critical component of the bacterial type IV secretion system, a complex machinery used by many Gram-negative pathogens to inject virulence factors into host cells. nih.govnih.gov Inhibition of this system represents a promising anti-virulence strategy. nih.gov
Glutamine Synthetase Inhibition: 3-Amino-imidazo[1,2-a]pyridines have been identified as a novel class of inhibitors for Mycobacterium tuberculosis glutamine synthetase (MtGS). mdpi.comnih.govresearchgate.net This enzyme is essential for the nitrogen metabolism and growth of Mtb. researchgate.net Some of these compounds are significantly more potent than previously known inhibitors, with one derivative exhibiting an IC50 of 0.38 µM. nih.gov The molecular docking models suggest that these compounds fit well into the ATP-binding site of the enzyme. nih.gov
QcrB Inhibition: High-throughput screening has identified imidazo[1,2-a]pyridines as potent inhibitors of Mtb that target QcrB. plos.orgnih.gov QcrB is the b subunit of the ubiquinol (B23937) cytochrome C reductase, a key component of the electron transport chain responsible for energy generation. nih.govplos.org Spontaneous resistant mutants to these compounds showed a single nucleotide polymorphism in the qcrB gene, confirming it as the target. nih.gov This mechanism is similar to that of the FDA-approved anti-TB drug bedaquiline, which targets energy metabolism. nih.gov
Anticancer Research Applications
In addition to their antimicrobial properties, analogues of this compound are being actively investigated for their potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
The imidazo[1,2-a]pyridine scaffold has proven to be a versatile template for designing inhibitors of various protein kinases implicated in cancer.
c-Met: A series of novel imidazo[1,2-a]pyridine derivatives have been designed and evaluated as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often overactivated in various cancers. nih.gov Structure-activity relationship (SAR) studies have led to the identification of compounds with strong potency against c-Met, with one compound showing an enzymatic IC50 of 3.9 nM. nih.gov These inhibitors have been shown to block c-Met phosphorylation and downstream signaling pathways in cancer cells. nih.gov
PI3Kα: The phosphatidylinositol-3-kinase (PI3K) pathway is a critical signaling cascade for cell growth and survival, and its α-isoform (PI3Kα) is frequently mutated in cancer. nih.govsemanticscholar.org Researchers have designed and synthesized 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives as selective PI3Kα inhibitors. nih.gov Systematic SAR studies identified a promising compound with an IC50 of 150 nM against PI3Kα in enzymatic assays. nih.gov
Cyclin-Dependent Kinases (CDKs): While not directly linked to this compound in the provided context, the broader class of imidazopyridines has been explored for CDK inhibition, a family of kinases that regulate the cell cycle.
FLT3: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and activating mutations, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML). nih.govnih.gov Imidazo[1,2-a]pyridine-pyridine derivatives have been identified as potent and balanced inhibitors of both FLT3-ITD and its secondary mutants that confer drug resistance. nih.gov One such compound demonstrated more potent and balanced inhibition across different mutant cell lines compared to the approved drug gilteritinib. nih.gov
Src Kinases: The imidazo[1,2-a]pyridine scaffold has also been utilized in the development of Src kinase inhibitors, which are involved in various cellular processes like proliferation, differentiation, and survival.
| Target Kinase | Compound Class | Reported Activity (IC50) |
|---|---|---|
| c-Met | Imidazo[1,2-a]pyridine derivatives | 3.9 nM (enzymatic) |
| PI3Kα | 2, 6, 8-substituted Imidazo[1,2-a]pyridines | 150 nM (enzymatic) |
| FLT3-ITD | Imidazo[1,2-a]pyridine-pyridine derivatives | Potent and balanced inhibition |
Mechanisms of Antineoplastic Action (e.g., Cell Cycle Arrest, Apoptosis Induction, Inhibition of Phosphorylation)
Analogues of this compound, belonging to the broader class of imidazo[1,2-a]pyridines, exhibit a range of antineoplastic actions by interfering with key cellular processes essential for cancer cell proliferation and survival. The primary mechanisms identified include the induction of cell cycle arrest, the triggering of programmed cell death (apoptosis), and the inhibition of crucial phosphorylation events in signaling pathways.
Cell Cycle Arrest: Several studies have demonstrated the capacity of imidazo[1,2-a]pyridine derivatives to halt the progression of the cell cycle in cancer cells. For instance, certain novel imidazo[1,2-a]pyridine compounds have been shown to induce G2/M phase cell cycle arrest. nih.govnih.gov This disruption of the normal cell division process is often associated with an increase in the expression of cell cycle inhibitory proteins like p53 and p21. nih.govnih.govnih.gov The upregulation of these proteins prevents the cell from entering mitosis, thereby inhibiting tumor growth.
Apoptosis Induction: A significant mechanism of the anticancer activity of imidazo[1,2-a]pyridine analogues is the induction of apoptosis. This programmed cell death can be initiated through both intrinsic and extrinsic pathways. Evidence suggests that these compounds can reduce the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. researchgate.net Furthermore, treatment with these analogues has been linked to the upregulation of pro-apoptotic proteins such as Bax and the activation of executioner caspases like caspase-3 and caspase-9. nih.govresearchgate.netumn.edu Some derivatives have also been found to activate the extrinsic apoptosis pathway, as indicated by the increased activity of caspase-7 and caspase-8. nih.govresearchgate.net The induction of apoptosis is a critical endpoint for many anticancer therapies, leading to the selective elimination of malignant cells.
Inhibition of Phosphorylation: Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, thereby blocking crucial signaling pathways that promote cancer cell growth and survival. A key target is the PI3K/AKT/mTOR pathway, which is often hyperactivated in many cancers. nih.gov By inhibiting the phosphorylation of key components of this pathway, such as AKT and mTOR, these compounds can effectively suppress downstream signaling that drives cell proliferation and inhibits apoptosis. nih.govwaocp.org Additionally, some analogues have been shown to inhibit the phosphorylation of STAT3, a transcription factor that plays a significant role in cancer progression, proliferation, and metastasis. nih.gov The inhibition of these phosphorylation events disrupts the communication networks that cancer cells rely on for their uncontrolled growth.
Activity against Specific Cancer Cell Lines (e.g., EBC-1, MCF-7, PC-3, T47D)
The anticancer potential of this compound analogues and related imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. These studies have demonstrated a spectrum of cytotoxic activity, with certain compounds showing significant potency against specific cancer types.
One study synthesized a series of imidazo[1,2-a]pyridine derivatives and tested their anti-proliferative activity against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung cancer lines. umn.edumedchemexpress.com Among the synthesized compounds, some exhibited notable anticancer potential across all tested cell lines. umn.edu
Another research effort focused on imidazopyridine-tethered pyrazolines and identified a lead compound that inhibited the viability of MCF-7 breast cancer cells with an IC50 value of 9.2 μM. nih.gov This compound also demonstrated a dose- and time-dependent inhibition of STAT3 phosphorylation in both MCF-7 and T47D breast cancer cells. nih.gov
Furthermore, a separate investigation into novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues revealed a compound with a 2,4-difluorophenyl substitution at the C-2 position and a p-fluorophenyl amine at the C-3 position to be most effective against the MCF-7 cell line, with an IC50 value of 9.60 ± 3.09 µM. westminster.ac.uk
The table below summarizes the cytotoxic activity (IC50 values) of selected imidazo[1,2-a]pyridine analogues against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyridine Derivative | PC-3 (Prostate) | 3.5 - 61.1 |
| Imidazo[1,2-a]pyridine Derivative | MCF-7 (Breast) | 3.5 - 61.1 |
| Imidazopyridine-tethered Pyrazoline | MCF-7 (Breast) | 9.2 |
| 3-Aminoimidazole[1,2-α]pyridine Analogue | MCF-7 (Breast) | 9.60 ± 3.09 |
Other Biological Activities within the Imidazo[1,2-a]pyridine Class (General Context)
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govresearchgate.net Beyond their anticancer properties, derivatives of this heterocyclic system have been investigated for a variety of other therapeutic applications.
Antitrypanosomal Activity
Certain derivatives of the imidazo[1,2-a]pyridine class have demonstrated significant activity against trypanosomatid parasites, the causative agents of diseases such as African trypanosomiasis (sleeping sickness) and Chagas disease. A study focused on 8-alkynyl-3-nitroimidazopyridines identified compounds with potent in vitro activity against Trypanosoma brucei brucei, with EC50 values in the nanomolar range (40 nM ≤ EC50 ≤ 70 nM). nih.gov One of these compounds also exhibited activity against Trypanosoma cruzi at a level comparable to the reference drugs benznidazole (B1666585) and fexinidazole. nih.gov These findings highlight the potential of the imidazo[1,2-a]pyridine scaffold in the development of new treatments for neglected tropical diseases.
Antimutagenic Properties
Imidazo[1,2-a]pyridine derivatives have also been explored for their potential to counteract the effects of mutagens. Research has indicated that these compounds can possess antimutagenic activity. researchgate.net It is suggested that imidazopyridines may inhibit the microsomal-dependent activation of mutagens. researchgate.net The structural features of the imidazo[1,2-a]pyridine molecule, such as its planarity, are considered important factors in its antimutagenic potential. researchgate.net
Computational and in Silico Approaches in the Study of 8 Chloroimidazo 1,2 a Pyridin 3 Amine
Molecular Docking Simulations for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as 8-Chloroimidazo[1,2-a]pyridin-3-amine, to the active site of a target protein.
Research on analogous compounds has demonstrated the utility of this approach. For instance, docking analyses have been performed on imidazo[1,2-a]pyridine (B132010) carboxylic acid derivatives to investigate their interaction with cyclooxygenase (COX) enzymes. researchgate.netresearchgate.net In one such study, in silico docking of 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid indicated preferential binding and inhibition of COX-2 over COX-1, a desirable trait for anti-inflammatory agents. researchgate.netresearchgate.net
Similarly, in the context of antitubercular drug discovery, a library of 3-amino-imidazo[1,2-a]pyridine analogues was evaluated through docking simulations against Mycobacterium tuberculosis glutamine synthetase, a key enzyme for the bacterium's survival. diva-portal.org Another study focused on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, docking them into the active site of pantothenate synthetase to understand the structural requirements for antimycobacterial activity. openpharmaceuticalsciencesjournal.com These studies help elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.
| Compound Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | COX-1 and COX-2 | Docking analysis indicated preferential binding to the COX-2 active pocket. | researchgate.netresearchgate.net |
| 3-amino-imidazo[1,2-a]pyridine library | Mycobacterium tuberculosis glutamine synthetase | Identified potential inhibitors by predicting binding modes within the enzyme's active site. | diva-portal.org |
| Imidazo[1,2-a]pyridine-3-carboxamide analogues | Pantothenate synthetase | Revealed hydrogen bonding and other key interactions necessary for antimycobacterial activity. | openpharmaceuticalsciencesjournal.com |
Structure-Based Drug Design Methodologies
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. For the imidazo[1,2-a]pyridine scaffold, SBDD has been instrumental in developing potent and selective enzyme inhibitors.
A notable example is the development of novel inhibitors for Nek2, a kinase implicated in cancer. nih.gov Starting with an imidazo[1,2-a]pyridine scaffold, researchers employed bioisostere and structure-based design techniques to create compounds with low nanomolar activity and excellent selectivity for Nek2. nih.gov This process led to the identification of potent antitumor agents MBM-17 and MBM-55. nih.gov
Another application of SBDD involved the design of c-Met inhibitors, where the publicly available co-crystal structure of a known inhibitor (PDB ID: 3ZXZ) guided the process. nih.gov Researchers designed a novel imidazo[1,2-a]pyridine scaffold by replacing a nitrogen atom with a C-F bond to mimic electrostatic properties and improve selectivity. nih.gov This strategy highlights how modifications, such as the introduction of a chlorine atom at the 8-position, can be rationally designed to influence the electron density of the bicyclic ring system and its interaction with key residues like Tyr-1230 in the c-Met active site. nih.gov
In Silico Prediction of Biological Target Engagement
In silico target prediction, or "target fishing," involves using computational methods to identify potential biological targets for a given molecule. This approach is valuable when the mechanism of action is unknown or to identify potential off-target effects.
For the imidazo[1,2-a]pyridine class, these methods have been successfully applied. In one study, an on-chip synthesis of a focused combinatorial library of imidazopyridines was combined with in silico target prediction. ethz.ch This dual approach successfully identified novel G-protein coupled receptor (GPCR) ligands from the library, demonstrating the power of computational screening to navigate vast chemical and biological spaces. ethz.ch
Furthermore, predictive in silico models have been developed to assess the potential of compounds to cause undesired drug-drug interactions. For example, machine learning and deep learning models have been constructed to predict whether a compound is a time-dependent inhibitor of Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme. acs.org Such models can be used to screen compounds like this compound early in the discovery process to flag potential liabilities. acs.org
Quantum Chemical Calculations (e.g., Density Functional Theory Studies) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide fundamental insights that complement experimental data and other computational methods.
For the imidazo[1,2-a]pyridine scaffold, DFT studies have been employed to understand structure-property relationships. Calculations at the B3LYP/6-311G(d,p) level of theory have been used to study the geometry of these compounds. researchgate.net Other studies have used DFT to optimize molecular structures and analyze properties such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), which are critical for understanding how the molecule interacts with biological receptors. researchgate.net
Quantum chemical calculations have also been used to distinguish the molecular properties responsible for selective biological activity. In a study of imidazo[1,2-a]pyridines as Toll-like receptor (TLR) agonists, calculations were performed to delineate the structural requisites governing activity at TLR7 and/or TLR8. core.ac.uk These studies confirmed the critical role of partial charges in determining biological activity, allowing for the classification of compounds as inactive, TLR8-active, or dual TLR7/8-active. core.ac.uk
| Methodology | Properties Analyzed | Application | Reference |
|---|---|---|---|
| DFT/TDDFT at B3LYP/6-311G(d,p) | Molecular Geometry | To understand the 3D structure and conformation of the molecules. | researchgate.net |
| DFT at B3LYP/6-311+G(2d, p) | Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (FMOs) | To analyze reactivity and intermolecular interaction sites. | researchgate.net |
| Quantum Chemical Calculations | Partial Charges | To classify compounds based on their activity and selectivity for TLR7 and TLR8. | core.ac.uk |
Future Research Directions and Perspectives for 8 Chloroimidazo 1,2 a Pyridin 3 Amine
Development of Innovative and Sustainable Synthetic Routes
The synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives is efficiently achieved through the Groebke–Blackburn–Bienaymé reaction (GBBR), a one-pot, three-component reaction involving an aminopyridine, an aldehyde, and an isocyanide. nih.gov This method is highly valued for its ability to rapidly generate molecular diversity. nih.gov Future research will focus on enhancing the sustainability and efficiency of this and other synthetic pathways.
Key areas for development include:
Green Chemistry Approaches: The adoption of green solvents like ethanol (B145695) and water, or even solvent-free conditions, can significantly reduce the environmental impact of synthesis. rsc.orgresearchgate.net Catalyst-free protocols are also being explored to create more sustainable and cost-effective routes. rsc.org
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times from hours to minutes while often improving yields compared to conventional heating. mdpi.comnih.govsci-hub.seacs.org This high-efficiency method is ideal for rapid library synthesis and optimization. sciforum.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. Adapting the GBBR and other cyclization reactions to flow chemistry could enable large-scale, automated production of 8-Chloroimidazo[1,2-a]pyridin-3-amine derivatives.
Catalyst Innovation: While catalyst-free methods are ideal, research into novel, reusable, and non-toxic catalysts, such as ammonium (B1175870) chloride or ytterbium triflate, continues to be a priority for optimizing reactions that require catalytic activation. mdpi.combeilstein-journals.org
Identification and Validation of Novel Biological Targets
Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated a wide array of pharmacological activities, suggesting that this compound could be developed to target multiple diseases. nih.gov
Future research should focus on the following areas:
Oncology: Imidazo[1,2-a]pyridines have shown promise as anticancer agents by targeting key oncogenic pathways. waocp.org Research has identified derivatives that act as covalent inhibitors of KRAS G12C and modulators of the active KRAS G12D protein. rsc.orgnih.gov Others function as dual inhibitors of the PI3K/Akt/mTOR signaling pathway. waocp.org Future work should investigate the potential of this compound derivatives as inhibitors of these and other cancer-related targets like HDAC6 and receptor tyrosine kinases such as PDGFR. nih.govnih.gov
Inflammatory Diseases: The scaffold has been shown to exert anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways. nih.govnih.govresearchgate.net Further studies could validate these targets and explore others, such as 5-lipoxygenase (5-LO), to develop treatments for chronic inflammatory conditions. nih.gov
Infectious Diseases: The remarkable success of the imidazo[1,2-a]pyridine amide Q203 (Telacebec), an inhibitor of the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis, highlights the potential of this class of compounds as antitubercular agents. rsc.orgnih.govacs.orgrsc.org Future efforts could focus on optimizing this compound derivatives to target QcrB or other essential mycobacterial enzymes, including ATP synthase. rsc.orgnih.gov The scaffold's known antiviral and antifungal properties also warrant further investigation. nih.gov
Advanced Lead Optimization and SAR Exploration
Systematic lead optimization and the establishment of clear Structure-Activity Relationships (SAR) are critical for transforming a hit compound into a viable drug candidate. For this compound, future research will involve the strategic modification of its core structure to enhance potency, selectivity, and pharmacokinetic properties.
Key optimization strategies include:
Positional Analysis: SAR studies have shown that substituents at the C-2, C-3, and C-7 positions significantly influence biological activity. researchgate.net For example, in antitubercular agents, an amide linker at the C-3 position and the linearity and lipophilicity of the amine component are crucial for efficacy. nih.govacs.orgresearchgate.net
Scaffold Hopping: Replacing the imidazo[1,2-a]pyridine core with related heterocyclic systems, such as pyrazolo[1,5-a]pyridines, can lead to compounds with novel properties while retaining the ability to engage the primary biological target. rsc.org
Property-Driven Design: Optimization efforts will focus on improving drug-like properties. This includes modulating lipophilicity to enhance solubility and permeability, and introducing specific structural features to reduce P-glycoprotein (Pgp) mediated efflux, thereby improving oral bioavailability. nih.gov
Below is a table summarizing key SAR findings for the imidazo[1,2-a]pyridine scaffold based on existing research.
| Position | Modification | Effect on Biological Activity | Reference |
| C-2 | Phenyl ring with electron-donating or -withdrawing groups | Influences antimicrobial and anticancer activity. A nitro group showed high activity against HT-29 cancer cells. | nih.govresearchgate.net |
| C-3 | Amide linker | Crucial for antitubercular activity against Mycobacterium tuberculosis. | nih.govacs.org |
| C-3 | p-chlorophenyl amine | Exhibited high cytotoxicity in B16F10 and HT-29 cancer cell lines. | nih.gov |
| C-7 | Methyl group | Contributes to potent antitubercular activity. | acs.org |
| Amine Moiety | Linearity and lipophilicity | Plays a critical role in improving in vitro and in vivo efficacy and pharmacokinetic profile for antitubercular agents. | nih.govacs.orgresearchgate.net |
Integration of Systems Biology and Chemoinformatics in Research Paradigms
The integration of computational tools and systems-level biological analysis is essential for accelerating the drug discovery process for compounds like this compound.
Future directions in this domain include:
Chemoinformatics and Computational Chemistry: Molecular docking studies have already been used to predict the binding of imidazo[1,2-a]pyridine derivatives to targets like the NF-κB p50 subunit. nih.govresearchgate.net Future research should expand the use of computational methods to include Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore-based virtual screening, and molecular dynamics simulations to refine lead compounds and identify novel hits. nih.gov
Systems Biology Approaches: Moving beyond a single-target focus, systems biology can provide a holistic understanding of how a compound affects the entire biological system. researchgate.net By integrating data from genomics, transcriptomics, and proteomics, researchers can elucidate the mechanism of action, identify potential off-target effects, predict drug resistance mechanisms, and discover synergistic combination therapies. nih.gov This approach is particularly valuable for complex diseases like cancer, where targeting multiple pathways is often necessary for a durable response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
